![molecular formula C16H20ClN B11854585 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-06-6](/img/structure/B11854585.png)
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chlorophenyl)-3-azaspiro[55]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the reaction of 2-chlorobenzyl chloride with 3-azaspiro[5.5]undec-8-ene under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves the modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different substituents.
3-azaspiro[5.5]undecane derivatives: Compounds with variations in the azaspiro skeleton.
Uniqueness
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other spirocyclic compounds and valuable for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
918651-06-6 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H20ClN/c17-15-4-2-1-3-14(15)13-5-7-16(8-6-13)9-11-18-12-10-16/h1-5,18H,6-12H2 |
InChI Key |
VGJJZJICSMDEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC=C1C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


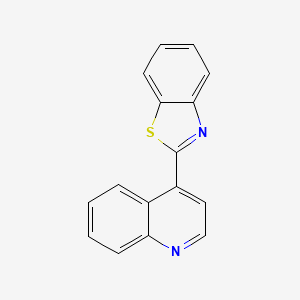
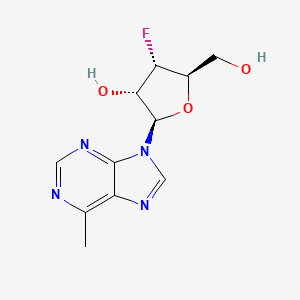
![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)
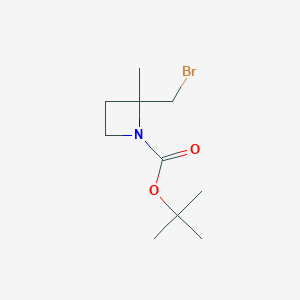
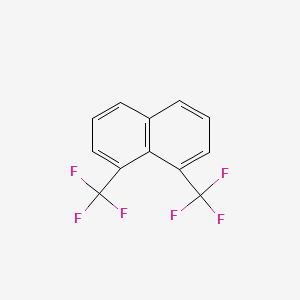
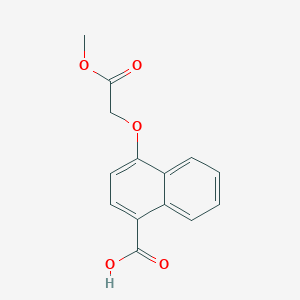

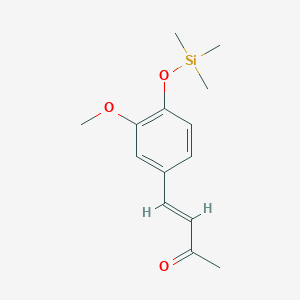

![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
